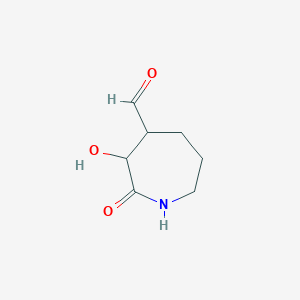![molecular formula C7H7ClN2O5 B14510504 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide CAS No. 62749-02-4](/img/structure/B14510504.png)
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is a chemical compound that belongs to the class of imides. Imides are compounds that contain a nitrogen atom linked to two carbonyl groups. This compound is structurally related to derivatives of ammonia and can pass through biological membranes due to its neutral and hydrophobic nature . It has been reported to have various applications in scientific research, particularly in the study of protein structures and interactions .
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves the reaction of 2-chloroacetamide with N-hydroxysuccinimide (NHS) ester functions. The NHS ester functions react rapidly and irreversibly with amino functions in proteins, mainly neighboring lysine groups . The stable phosphonic acid function allows for the enrichment of mono- and crosslinked peptides by using immobilized metal affinity chromatography (IMAC) . Industrial production methods typically involve the use of advanced synthetic routes and reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form its corresponding amide and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is widely used in scientific research, particularly in the field of cross-linking mass spectrometry (XL-MS). It is used as a crosslinker to study protein structures and interactions . The compound’s unique trifunctional crosslinker properties allow it to react rapidly and irreversibly with amino functions in proteins, making it an essential tool for proteome-wide profiling of protein assemblies . Additionally, it has applications in the synthesis of biologically potent imides, which have been reported to be potent antibacterial and antifungal agents .
Wirkmechanismus
The mechanism of action of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves its reaction with amino functions in proteins, mainly neighboring lysine groups. The NHS ester functions react rapidly and irreversibly with these amino functions, leading to the formation of stable crosslinked peptides . The stable phosphonic acid function allows for the enrichment of these peptides using IMAC, facilitating the study of protein structures and interactions .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide can be compared with other similar compounds such as:
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound belongs to the class of imides and has been reported to be a potent antibacterial and antifungal agent.
The uniqueness of this compound lies in its specific reactivity with amino functions in proteins and its stable phosphonic acid function, which allows for the enrichment of crosslinked peptides .
Eigenschaften
CAS-Nummer |
62749-02-4 |
|---|---|
Molekularformel |
C7H7ClN2O5 |
Molekulargewicht |
234.59 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroacetyl)carbamate |
InChI |
InChI=1S/C7H7ClN2O5/c8-3-4(11)9-7(14)15-10-5(12)1-2-6(10)13/h1-3H2,(H,9,11,14) |
InChI-Schlüssel |
HMERAIWYRFYIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
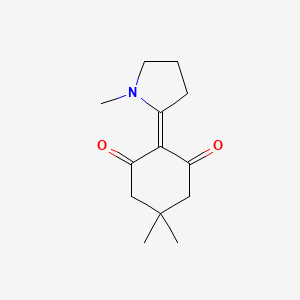

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
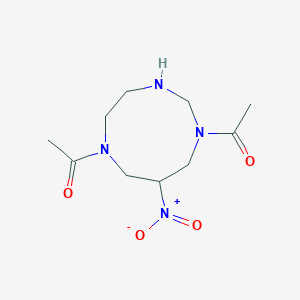
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
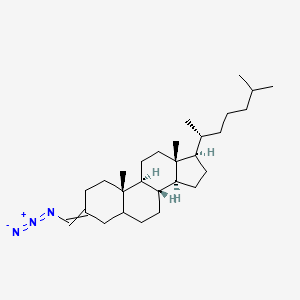
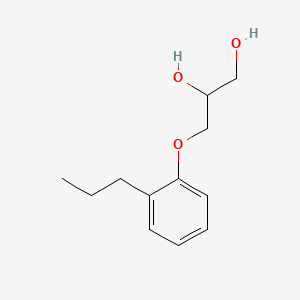
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

